molecular formula C8H4F2INO B12884716 2-(Difluoromethyl)-5-iodobenzo[d]oxazole

2-(Difluoromethyl)-5-iodobenzo[d]oxazole

Cat. No.: B12884716
M. Wt: 295.02 g/mol
InChI Key: XCINSJUAKRGSBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethyl)-5-iodobenzo[d]oxazole (CAS 1806299-31-9) is a high-value benzoxazole derivative engineered for advanced chemical synthesis and drug discovery research. This compound integrates two key functional groups: a difluoromethyl moiety and an iodine substituent. The iodine atom makes it an excellent intermediate for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to efficiently construct more complex molecular architectures. The difluoromethyl group is a critical motif in medicinal chemistry, often used to fine-tune the metabolic stability, bioavailability, and binding affinity of drug candidates . Compounds featuring the difluoromethyl-substituted benzo[d]oxazole scaffold are of significant interest in developing novel bioactive molecules. Research into similar structures has demonstrated their potential as potent and selective enzyme inhibitors . For instance, difluoromethyl-substituted heterocycles have been explored as innovative zinc-binding groups in the design of selective Histone Deacetylase 6 (HDAC6) inhibitors, which are investigated for use in oncology and neurodegenerative diseases . This underscores the role of such scaffolds in creating targeted therapeutics with potentially improved safety profiles. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Chemical Specifications: • CAS Number: 1806299-31-9 • Molecular Formula: C8H4F2INO • Molecular Weight: 295.02 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4F2INO

Molecular Weight

295.02 g/mol

IUPAC Name

2-(difluoromethyl)-5-iodo-1,3-benzoxazole

InChI

InChI=1S/C8H4F2INO/c9-7(10)8-12-5-3-4(11)1-2-6(5)13-8/h1-3,7H

InChI Key

XCINSJUAKRGSBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)N=C(O2)C(F)F

Origin of Product

United States

Advanced Synthetic Strategies for 2 Difluoromethyl 5 Iodobenzo D Oxazole

Methodologies for Difluoromethyl Group Incorporation into Heterocycles.

Direct C–H Difluoromethylation Approaches

Direct C–H difluoromethylation is an atom-economical and efficient method for synthesizing difluoromethylated heterocycles. This approach circumvents the often lengthy and complex steps required for substrate pre-functionalization. nih.govnih.gov Recent years have seen the emergence of powerful techniques driven by photoredox catalysis, transition metals, and radical chemistry.

Visible-light organophotoredox catalysis has emerged as a green and powerful tool for direct C–H difluoromethylation. nih.gov This method typically employs an organic dye as a photocatalyst, which, upon light absorption, initiates a single-electron transfer (SET) process to generate a difluoromethyl radical from a suitable precursor. A significant advantage of this approach is the use of mild reaction conditions, often at room temperature and utilizing O₂ from the air as a sustainable terminal oxidant. nih.govresearchgate.net

Key features of this methodology include:

Catalysts: Inexpensive organic dyes like Rose Bengal or Eosin Y are commonly used. researchgate.net More advanced systems using Covalent Organic Frameworks (COFs) with dual reactive centers have also been developed to enhance photocatalytic efficiency. acs.orgnih.gov

Reagents: Sodium difluoromethanesulfinate (CF₂HSO₂Na) is a widely used, commercially available, and inexpensive source of the CF₂H radical. nih.govresearchgate.net

Conditions: Reactions are typically conducted under visible light irradiation (e.g., green LEDs) in solvents like DMSO, often without the need for metal additives. nih.govresearchgate.net

This strategy has been successfully applied to a broad range of N-heterocycles, demonstrating its potential for the late-stage functionalization of complex molecules. nih.govnih.gov

Table 1: Examples of Organophotoredox-Catalyzed C-H Difluoromethylation of Heterocycles

Transition metals, particularly copper and palladium, are effective catalysts for the difluoromethylation of heteroaromatic compounds. Copper-catalyzed methods are notable for their relatively low cost and versatile reactivity. rsc.org These reactions can proceed through direct C–H activation or via cross-coupling with pre-functionalized substrates.

For direct C–H difluoromethylation, copper catalysts can mediate the oxidative functionalization of a C–H bond. For instance, a copper-mediated C-H oxidative difluoromethylation of heteroarenes using TMSCF₂H as the difluoromethyl source and 9,10-phenanthrenequinone (PQ) as an oxidant has been reported. acs.org Similarly, palladium catalysis has been employed for the decarbonylative C–H difluoromethylation of azoles, including benzoxazole (B165842), using difluoromethyl anhydrides. nih.gov This latter method selectively functionalizes the C2-position of the benzoxazole ring. nih.gov

Radical difluoromethylation is a cornerstone for incorporating the CF₂H group into heterocycles, valued for its mild conditions and high functional group tolerance. rsc.org These reactions rely on the generation of the difluoromethyl radical (•CF₂H), which then adds to the heteroaromatic ring in a Minisci-type fashion, typically at an electron-deficient position. nih.gov

A variety of reagents have been developed to serve as precursors to the •CF₂H radical, each with different activation methods: rsc.orgresearchgate.net

Zinc Difluoromethanesulfinate (Zn(SO₂CF₂H)₂, DFMS): A benchtop-stable solid that generates the •CF₂H radical upon treatment with an oxidant like tert-butyl hydroperoxide (tBuOOH). nih.govresearchgate.net

Difluoroacetic Anhydride: An inexpensive and easy-to-handle liquid that can serve as a •CF₂H source under visible-light photocatalysis. researchgate.net

Difluoromethyl Triphenylphosphonium Bromide: A bench-stable salt used in visible light-induced radical reactions. researchgate.net

N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A reagent capable of transferring a CF₂H group to various nucleophiles, potentially involving a difluorocarbene intermediate. acs.org

These radical processes are particularly effective for nitrogen-containing heterocycles and demonstrate high regioselectivity, often functionalizing a single, electronically favored position. nih.gov

Table 2: Common Reagents for Radical Difluoromethylation

Pre-functionalization Strategies for CF₂H Introduction

While direct C–H activation is elegant, pre-functionalization strategies offer unparalleled control over the site of difluoromethylation. This approach is essential when a specific regioisomer, such as 2-(Difluoromethyl)-5-iodobenzo[d]oxazole, is the target. In this method, a leaving group, such as a halogen or sulfonate, is first installed on the heterocycle, which then undergoes a cross-coupling reaction with a difluoromethylating agent.

A prominent example is the copper-catalyzed difluoromethylation of aryl iodides. researchgate.net In this reaction, an iodo-substituted heterocycle (like 5-iodobenzo[d]oxazole) can be coupled with a (difluoromethyl)zinc reagent. researchgate.net The reaction proceeds efficiently without the need for complex ligands. researchgate.net This strategy leverages the well-defined position of the iodine atom to ensure the CF₂H group is introduced exclusively at that site.

Another approach involves nucleophilic aromatic substitution (SₙAr) on an activated heterocycle. For instance, a 2-(methylsulfonyl)benzothiazole can undergo a C-difluoromethylation reaction, where the methylsulfonyl group at the 2-position acts as a leaving group. researchgate.net This highlights how a pre-installed group at the C2 position of a benzoxazole-like core can direct the introduction of the difluoromethyl group.

Site-Selective Difluoromethylation on Aromatic and Heteroaromatic Systems, with emphasis on the benzoxazole core

Achieving site-selectivity is critical in the synthesis of complex molecules. The electronic nature of the heterocyclic ring and the chosen methodology are the primary determinants of the reaction's regiochemical outcome.

For the benzoxazole core, direct C–H functionalization methods typically target the C2 position. The C2 carbon is situated between two heteroatoms (nitrogen and oxygen), making the C2-H bond relatively acidic and susceptible to deprotonation or concerted metalation-deprotonation. nih.gov Palladium-catalyzed decarbonylative C–H functionalization, for example, has been shown to be highly selective for the C2-position of benzoxazole. nih.gov

Radical difluoromethylation via a Minisci-type reaction also exhibits predictable selectivity. The •CF₂H radical can possess nucleophilic character, leading it to preferentially attack electron-deficient positions on the heteroaromatic ring. nih.govresearchgate.net For many N-heterocycles, this results in highly regioselective functionalization. nih.gov

In contrast, strategies for meta- or para-selective functionalization relative to the nitrogen atom often require more complex, multi-step approaches, such as temporary dearomatization of the ring to alter its innate reactivity patterns. nih.govresearchgate.net For a target like this compound, a pre-functionalization strategy is the most direct and reliable method. Synthesizing a 2-functionalized-5-iodobenzo[d]oxazole intermediate would allow for the specific introduction of the CF₂H group at the C2 position, leaving the iodine at C5 untouched for subsequent synthetic transformations.

Methodologies for Directed Iodination of Benzo[d]oxazole Systems.

The precise installation of an iodine atom onto the benzo[d]oxazole scaffold is crucial for the synthesis of this compound. Various methods have been developed to achieve regioselective iodination of heterocyclic systems, which can be adapted for this purpose.

Electrophilic aromatic substitution is a fundamental method for the introduction of halogens onto aromatic rings. In the context of benzoxazoles, the regioselectivity of iodination is governed by the electronic properties of the heterocyclic system. The benzoxazole ring is an electron-rich system, and the positions most susceptible to electrophilic attack are generally the C5 and C7 positions of the benzene (B151609) ring.

The direct iodination of the indole nucleus, a related heterocyclic system, has been shown to be highly regioselective. For instance, an efficient method for the C5-H direct iodination of indoles has been reported, highlighting the possibility of achieving regioselectivity under mild, metal-free conditions. rsc.org Such approaches, potentially proceeding through a radical pathway, offer a practical route to C5-functionalized heterocycles. rsc.org

Furthermore, electrochemical methods for iodination provide a green and controlled approach. nih.gov These methods involve the in situ generation of iodinating species, such as molecular iodine (I₂) or hypoiodous acid (HIO), at an electrode surface. nih.gov By controlling the electrode potential, the generation of the desired iodinating agent can be fine-tuned, allowing for selective reactions with substrates susceptible to electrophilic attack. nih.gov For successful electrochemical iodination, the oxidation potential of the benzoxazole substrate must be higher than that of the formation of the iodinating species to prevent substrate degradation. nih.gov

Table 1: Regioselectivity in Electrophilic Iodination
Heterocyclic SystemPosition of IodinationReaction ConditionsKey Factors
IndolesC5Mild, metal-freeRadical pathway
General Aromaticsortho/para to activating groupsElectrochemical generation of I₂/HIOSubstrate oxidation potential

The halogen dance reaction is a powerful tool for the isomerization of halogenated aromatic and heteroaromatic compounds, allowing for the migration of a halogen atom to a different position on the ring. This reaction typically proceeds via a base-induced deprotonation to form an anionic intermediate, which then facilitates the halogen migration.

While not yet reported specifically for this compound, the principles of the halogen dance have been demonstrated on related heterocyclic systems. For example, a benzoxazole-directed halogen dance of a bromofuran has been described. thieme-connect.comthieme-connect.com In this case, the benzoxazole moiety directs the initial lithiation, leading to the formation of an α-lithiofuran, which then undergoes further functionalization. thieme-connect.comthieme-connect.com This demonstrates the directing capability of the benzoxazole group in such transformations.

The first halogen dance reaction on an oxazole (B20620) derivative has also been reported, showcasing the migration of a bromine atom from the 5-position to the less accessible 4-position. muni.cz This was achieved through initial lithiation at the 4-position, followed by the halogen migration. muni.cz These examples suggest that a similar strategy could potentially be employed for the synthesis of specifically substituted iodo-benzoxazoles, where an initially placed iodine atom could be "danced" to the desired 5-position under the influence of a suitable directing group and base.

Table 2: Examples of Halogen Dance Reactions on Heterocycles
SubstrateDirecting GroupHalogen MigrationKey Intermediate
BromofuranBenzoxazoleNot specifiedα-lithiofuran
5-Bromo-4-phenyloxazoleNone5-position to 4-position5-lithio-intermediate

Hypervalent iodine reagents are versatile and environmentally friendly compounds that have found wide application in organic synthesis, including in halogenation and the formation of heterocyclic rings. nih.govacs.org These reagents can act as both oxidants and electrophilic sources of iodine.

In the context of benzoxazole synthesis, hypervalent iodine reagents are frequently used to mediate oxidative cyclization reactions. core.ac.ukacs.orgdaneshyari.comresearchgate.net For instance, reagents like (diacetoxyiodo)benzene (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA) can trigger intramolecular cyclizations to form the benzoxazole core. core.ac.uktandfonline.com These reactions often proceed under mild conditions and offer a high degree of efficiency. daneshyari.comresearchgate.net

While direct iodination of the benzoxazole ring using hypervalent iodine reagents is less commonly reported, their application in cyclization reactions is well-established. For example, the PIFA/TMSOTf-mediated synthesis of benzoxazole derivatives from N-(4-alkoxy-phenyl) and N-(4-acetamido-phenyl) benzamides proceeds through an intramolecular oxidative C–O coupling. tandfonline.com This highlights the ability of hypervalent iodine reagents to facilitate the formation of the oxazole ring.

Table 3: Applications of Hypervalent Iodine Reagents in Benzoxazole Synthesis
ReagentApplicationReaction TypeReference
PIDA, PIFABenzoxazole synthesisOxidative cyclization core.ac.uktandfonline.com
(Diacetoxyiodo)benzeneBenzoxazole synthesisOxidative rearrangement daneshyari.com
Electrochemically generated I(III)Benzoxazole synthesisOxidative cyclization of imines acs.orgosi.lv

Convergent and Divergent Synthetic Routes to the this compound Core.

The construction of the this compound core can be approached through either convergent or divergent synthetic strategies. In a convergent approach, the substituted 2-aminophenol (B121084) and the difluoromethyl-containing building block are brought together in the final steps. In a divergent approach, the benzoxazole core is first synthesized and then functionalized at the 2- and 5-positions.

The formation of the benzoxazole ring is a key step in the synthesis of the target molecule. A variety of methods exist for the construction of this heterocyclic system, with the cyclization of 2-aminophenols being one of the most common and versatile.

The condensation and cyclization of 2-aminophenols with various electrophilic partners is a widely employed strategy for the synthesis of 2-substituted benzoxazoles. mdpi.comnih.govorganic-chemistry.orgmdpi.comresearchgate.net The choice of the electrophilic partner determines the substituent at the 2-position of the resulting benzoxazole.

For the synthesis of this compound, a 4-iodo-2-aminophenol would be the required precursor. This could be reacted with a suitable difluoromethyl-containing electrophile, such as difluoroacetic acid or one of its derivatives. The cyclization can be promoted by a variety of catalysts and reaction conditions.

Common methods for the cyclization of 2-aminophenols include reactions with:

Aldehydes: In the presence of an oxidizing agent or under aerobic conditions. nih.gov

Carboxylic acids or their derivatives: Often requiring high temperatures or the use of coupling agents. mdpi.comresearchgate.net

Tertiary amides: Activated by reagents like triflic anhydride (Tf₂O). nih.gov

β-Diketones: Catalyzed by a combination of a Brønsted acid and a copper salt. organic-chemistry.org

The reaction of 2-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid has also been reported for the synthesis of 2-aminobenzoxazoles, demonstrating the versatility of 2-aminophenols as starting materials. nih.gov

Table 4: Cyclization Reactions of 2-Aminophenols to Form Benzoxazoles
Electrophilic PartnerCatalyst/PromoterKey Features
AldehydesOxidizing agentsForms 2-aryl or 2-alkyl benzoxazoles.
Carboxylic AcidsHigh temperature, coupling agentsVersatile for introducing various substituents.
Tertiary AmidesTriflic anhydride (Tf₂O)Mild and effective activation of the amide. nih.gov
β-DiketonesBrønsted acid and CuIProvides access to 2-substituted benzoxazoles. organic-chemistry.org

Sequential Functionalization: Order of Introduction of CF2H and Iodo Moieties

The synthesis of this compound requires the introduction of two distinct functional groups onto the benzoxazole scaffold. The order in which these groups are installed is a critical consideration.

One plausible route involves the synthesis of a 2-(difluoromethyl)benzoxazole, followed by iodination at the 5-position. The difluoromethyl group can be introduced by cyclization of a 2-aminophenol with a difluoroacetic acid derivative. researchgate.net Subsequent electrophilic iodination would likely be directed to the 5- and 7-positions of the benzoxazole ring, necessitating careful control of stoichiometry and reaction conditions to achieve regioselectivity for the 5-position.

Alternatively, the synthesis could commence with an iodinated 2-aminophenol, such as 2-amino-4-iodophenol. This precursor could then be condensed with a difluoromethyl-containing synthon. For example, a one-pot reaction of 2-aminophenols with difluoroacetic acid can yield 2-difluoromethyl substituted benzoxazoles. researchgate.net This approach offers better control over the position of the iodine atom.

A third strategy could involve the late-stage functionalization of a pre-formed 5-iodobenzoxazole. The 2-position of benzoxazoles can be functionalized through various methods, although direct C-H difluoromethylation is challenging. A more viable approach would be the conversion of a 2-unsubstituted or 2-halobenzoxazole to the desired product.

One-Pot and Multicomponent Synthesis Approaches for Benzo[d]oxazole Derivatives

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. organic-chemistry.org Several such methods have been developed for the synthesis of benzoxazole derivatives. ijpbs.comacs.org

A common one-pot approach involves the condensation of a 2-aminophenol with an aldehyde, followed by in situ oxidative cyclization. semanticscholar.orgtandfonline.com Catalysts such as molecular iodine, tandfonline.com zinc triflate, tandfonline.com or various metal nanoparticles can promote this transformation. ijpbs.com For the synthesis of this compound, a one-pot reaction between 2-amino-4-iodophenol and difluoroacetaldehyde or a suitable equivalent could be envisioned.

Palladium-catalyzed multicomponent reactions have also been reported for the synthesis of benzoxazoles. organic-chemistry.org These reactions can efficiently couple an aryl halide, an aminophenol, and an isocyanide to generate the benzoxazole core in a single step. organic-chemistry.org This strategy could potentially be adapted for the target molecule, although it would require a more complex substrate design. Fe(III)-salen complexes have also been shown to be effective catalysts for the one-pot multicomponent synthesis of benzoxazoles from catechols, ammonium acetate, and aldehydes. acs.org

Regiochemical and Stereochemical Control in the Synthesis of Substituted Benzo[d]oxazoles

Achieving the desired substitution pattern on the benzoxazole ring is a key challenge. Regiochemical control is particularly important for a molecule like this compound.

Directing groups can be employed to control the regioselectivity of C-H functionalization reactions. In the context of benzoxazoles, the benzoxazolyl group itself can act as a directing group. For instance, in 2-arylbenzoxazoles, direct arylation often occurs at the ortho position of the 2-aryl ring. mdpi.com To achieve functionalization at specific positions on the benzoxazole core, such as the C7 position, an additional directing group may be necessary. mdpi.com

For the introduction of the iodo group at the 5-position, the inherent electronic properties of the benzoxazole ring system generally favor electrophilic substitution at the 5- and 7-positions. Achieving selectivity might require blocking the more reactive position or using a directing group to favor substitution at the desired site. The use of transient directing groups is an emerging strategy that avoids the need for extra steps to install and remove the directing group. snnu.edu.cn

The choice of catalyst can play a crucial role in determining the regioselectivity of a reaction. In palladium-catalyzed cross-coupling reactions, the ligand coordinated to the metal center can influence which C-H bond is activated. organic-chemistry.org For example, in the synthesis of oxazolines and benzoxazoles via a palladium-catalyzed multicomponent process, the catalyst system is key to the high efficiency and selectivity of the reaction. organic-chemistry.org

Advanced Spectroscopic and Structural Characterization of 2 Difluoromethyl 5 Iodobenzo D Oxazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 2-(Difluoromethyl)-5-iodobenzo[d]oxazole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzoxazole (B165842) ring and a characteristic signal for the difluoromethyl group. The aromatic region would display a complex splitting pattern due to the substitution. The proton of the difluoromethyl group (-CHF₂) is anticipated to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JH-F), typically with a coupling constant around 50-60 Hz. rsc.org

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F). The aromatic carbons will show distinct chemical shifts influenced by the iodine atom and the oxazole (B20620) ring. The carbon bearing the iodine atom (C-5) would be shielded, appearing at a lower chemical shift compared to the unsubstituted parent compound.

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence of the difluoromethyl group. It is expected to show a doublet, resulting from the coupling with the single proton of the -CHF₂ group (²JF-H), with a coupling constant corresponding to that observed in the ¹H NMR spectrum. rsc.orgrsc.org The chemical shift of the fluorine atoms provides valuable information about their electronic environment.

Table 4.1: Predicted NMR Spectroscopic Data for this compound.

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H 7.50 - 8.00 m - Aromatic-H
¹H 6.85 t ²JH-F ≈ 56 Hz -CHF₂
¹³C 150 - 160 t ¹JC-F ≈ 240 Hz C-2 (benzoxazole)
¹³C 110 - 150 m - Aromatic-C
¹³C 115.8 t ¹JC-F ≈ 260 Hz -CHF₂
¹³C ~90 s - C-I
¹⁹F -90 to -130 d ²JF-H ≈ 56 Hz -CHF₂

Note: This is a predictive table based on data from analogous structures. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to understand the connectivity within the molecule, a series of two-dimensional (2D) NMR experiments are essential. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to establish the connectivity between the adjacent protons on the benzene (B151609) ring, helping to assign their specific positions. science.govrsc.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). youtube.com This would allow for the direct assignment of the protonated carbons in the benzene ring and confirm the correlation between the -CHF₂ proton and its carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While less critical for a rigid planar molecule like this, it can confirm through-space interactions and help in assigning closely resonating aromatic protons. ipb.ptresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact molecular weight and elemental composition of a compound. Using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), HRMS can provide a mass measurement with high accuracy (typically within 5 ppm), which allows for the unambiguous determination of the molecular formula (C₈H₄F₂INO). rsc.orgrsc.orgrsc.org

Fragmentation analysis within the mass spectrometer provides valuable structural information. For this compound, characteristic fragmentation patterns would be expected:

Loss of Iodine: A prominent fragmentation pathway would involve the cleavage of the C-I bond, resulting in a fragment ion corresponding to the [M-I]⁺ species.

Benzoxazole Ring Fragmentation: The heterocyclic ring itself can undergo characteristic cleavages. The fragmentation of the oxazole ring often involves the loss of CO or HCN fragments. clockss.org

Loss of Difluoromethyl Group: Fragmentation involving the C-C bond between the benzoxazole ring and the difluoromethyl group could also occur.

Table 4.2: Predicted HRMS Data for this compound (C₈H₄F₂INO).

Ion Calculated m/z Observed m/z
[M+H]⁺ 309.9351 (To be determined)
[M]⁺ 308.9273 (To be determined)

Note: Calculated m/z values are for the most abundant isotopes.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include:

C-F stretching: Strong absorption bands typically in the 1100-1000 cm⁻¹ region.

C-H stretching (aromatic and CHF₂): Around 3100-3000 cm⁻¹ and ~2995 cm⁻¹ respectively. asianpubs.org

C=N stretching of the oxazole ring: Around 1650-1550 cm⁻¹.

C-O-C stretching of the oxazole ring: Around 1250 cm⁻¹.

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

C-I stretching: A weak band at lower wavenumbers, typically in the 600-500 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Non-polar bonds often give strong Raman signals. The aromatic ring vibrations and the symmetric C-F stretching modes would be expected to be prominent in the Raman spectrum.

Together, IR and Raman spectra provide a unique "molecular fingerprint" that can be used for identification and quality control. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture, Bond Lengths, and Angles

Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be grown, this technique would yield precise data on bond lengths, bond angles, and torsional angles. nih.gov

Key structural features that would be determined include:

The planarity of the benzoxazole ring system. nih.gov

The precise geometry of the difluoromethyl group.

The C-I bond length.

Intermolecular interactions in the crystal lattice, such as π-π stacking between the aromatic rings or halogen bonding involving the iodine atom, which govern the crystal packing. nih.gov

This data is invaluable for understanding the molecule's conformation and how it interacts with its environment in the solid state.

Other Advanced Characterization Techniques (e.g., UV-Vis Spectroscopy, Chiroptical Methods for potential chiral derivatives)

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Benzoxazole derivatives are known to be strong UV absorbers. scielo.br The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol, cyclohexane) would likely show absorption maxima (λmax) in the UVA range (320-400 nm) and UVB range (290-320 nm), corresponding to π→π* transitions within the conjugated aromatic system. scielo.brmdpi.comresearchgate.netrsc.org The substitution pattern, including the iodo and difluoromethyl groups, would influence the exact position and intensity of these absorption bands. mdpi.com

Chiroptical Methods for Potential Chiral Derivatives: The parent molecule, this compound, is achiral. However, if a chiral center were introduced into a derivative, chiroptical techniques would be essential for its characterization. mdpi.com

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. It is highly sensitive to the stereochemistry of chiral molecules and could be used to determine the absolute configuration of enantiomers or study conformational changes of chiral derivatives. light-am.com

Optical Rotatory Dispersion (ORD): ORD measures the rotation of plane-polarized light as a function of wavelength and provides complementary information to CD spectroscopy.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of electronic CD and can provide detailed stereochemical information.

The enantiomeric separation of such chiral derivatives could be achieved using chiral chromatography. mdpi.com These chiroptical methods are fundamental in the development of enantiomerically pure compounds for applications in fields like asymmetric catalysis. tum.de

Derivatization Strategies and Scaffold Modification of 2 Difluoromethyl 5 Iodobenzo D Oxazole

Diversification at the C5-Iodo Position

The iodine atom at the C5 position of the benzoxazole (B165842) ring serves as a versatile linchpin for introducing molecular diversity. As a classic aryl iodide, it readily participates in a multitude of transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Formation of Carbon-Carbon Bonds (e.g., through various cross-coupling reactions)

Transition-metal catalysis provides a powerful toolkit for forging new carbon-carbon bonds at the C5 position. Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings are instrumental in this regard, allowing for the introduction of a wide range of aryl, vinyl, and alkynyl substituents.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a robust method for coupling aryl iodides with aryl or vinyl boronic acids or their esters. For a substrate like 2-(difluoromethyl)-5-iodobenzo[d]oxazole, this reaction would enable the synthesis of 5-aryl or 5-vinyl derivatives, significantly expanding the molecular framework. A typical catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor like Pd(OAc)₂, a phosphine ligand, and a base.

Coupling PartnerCatalyst SystemBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O~85-95
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane~90-98
3-Pyridinylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O~80-92
Vinylboronic acid pinacol esterPd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O~75-88

Note: Data presented is representative of Suzuki-Miyaura couplings on analogous aryl iodide systems and serves as an illustrative guide.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of aryl iodides with terminal alkynes, catalyzed by a combination of palladium and copper(I) salts. organic-chemistry.org This method is highly effective for introducing alkynyl moieties onto the benzoxazole scaffold, which can serve as handles for further transformations or as key components of conjugated materials. The reaction is typically carried out in the presence of an amine base, which also often acts as the solvent. organic-chemistry.org

Coupling PartnerCatalyst SystemBaseSolventYield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF~90-98
TrimethylsilylacetylenePd(OAc)₂ / PPh₃ / CuIi-Pr₂NHDMF~88-96
1-HexynePd(PPh₃)₄ / CuIEt₃NAcetonitrile~85-95
Propargyl alcoholPdCl₂(dppf) / CuIDIPAToluene~80-90

Note: Data is illustrative, based on typical Sonogashira reaction outcomes for aryl iodides. nih.govajol.info

Heck Reaction: The Heck reaction enables the arylation of alkenes, providing a direct route to 5-vinyl or 5-styrenyl substituted benzoxazoles. nih.gov This palladium-catalyzed process typically involves the reaction of the aryl iodide with an alkene in the presence of a base to regenerate the active catalyst. nih.gov The regioselectivity of the addition to the alkene is a key consideration, often favoring the less substituted carbon. nih.gov

Alkene PartnerCatalyst SystemBaseSolventYield (%)
StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF~75-90
n-Butyl acrylatePdCl₂(PPh₃)₂NaOAcDMA~80-95
Cyclohexene[PdCl(allyl)]₂K₂CO₃DMF~70-85
1-OcteneHerrmann's catalystNa₂CO₃NMP~70-85

Note: Yields are estimates based on Heck reactions with similar aryl iodide substrates. researchgate.net

Formation of Carbon-Nitrogen, Carbon-Oxygen, and Carbon-Sulfur Bonds

Beyond C-C bonds, the C5-iodo position is amenable to the formation of bonds with key heteroatoms, which is of particular interest for modulating the physicochemical and biological properties of the molecule.

Buchwald-Hartwig Amination: This palladium-catalyzed amination is a cornerstone of modern synthetic chemistry for forming C-N bonds. wikipedia.orglibretexts.org It allows for the coupling of aryl iodides with a vast array of primary and secondary amines, anilines, and other nitrogen nucleophiles. wikipedia.org The choice of phosphine ligand is critical for the success and scope of the reaction. acsgcipr.org

Amine PartnerCatalyst SystemBaseSolvent
MorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene
AnilinePd(OAc)₂ / XPhosCs₂CO₃Dioxane
BenzylaminePd(OAc)₂ / RuPhosK₃PO₄t-BuOH
Pyrrolidine[Pd(cinnamyl)Cl]₂ / DavePhosLiHMDSTHF

Note: This table presents typical conditions for Buchwald-Hartwig amination of aryl iodides. chemrxiv.org

Ullmann-Type Couplings: Copper-catalyzed Ullmann condensations are a classic and still highly relevant method for forming C-O and C-S bonds. nih.gov Modern protocols often use soluble copper sources and ligands, allowing for milder reaction conditions compared to the traditional high-temperature procedures. These reactions enable the synthesis of 5-phenoxy, 5-alkoxy, and 5-arylthio derivatives of the benzoxazole core.

NucleophileCatalyst SystemBaseSolvent
PhenolCuI / Picolinic AcidK₃PO₄DMSO
4-MethoxythiophenolCuI / 1,10-PhenanthrolineK₂CO₃NMP
Methanol (as sodium methoxide)CuI(none)Methanol (reflux)
EthanethiolCu(OAc)₂ / 2,2'-BiimidazoleCs₂CO₃DMF

Note: The table outlines representative conditions for modern Ullmann-type couplings. researchgate.net

Isotopic Labeling Strategies for the Iodo Group

The iodine atom can be replaced with one of its radioisotopes, such as ¹²³I, ¹²⁵I, or ¹³¹I, for applications in biomedical imaging (SPECT) or radiotherapy. This is typically achieved through an isotopic exchange reaction or by electrophilic or nucleophilic radioiodination of a suitable precursor, such as a stannyl or boronic acid derivative at the C5 position.

Direct electrophilic radioiodination can be performed on an activated aromatic ring using a radioiodide source (e.g., Na[¹²⁵I]) and an oxidizing agent like N-chlorosuccinimide (NCS) or Iodogen®. For a more regioselective approach, a precursor molecule, such as 2-(difluoromethyl)benzo[d]oxazol-5-yl)tributylstannane, can be synthesized and then subjected to radioiododestannylation, which proceeds under mild conditions with high efficiency.

Functionalization at the C2-Difluoromethyl Position

The difluoromethyl (CF₂H) group is not merely a passive bioisostere of a hydroxyl or thiol group; its unique electronic properties and the presence of a C-H bond offer opportunities for further chemical modification.

Modifications of the Fluorine Atoms for Further Functionality

While the C-F bond is exceptionally strong, recent advances in frustrated Lewis pair (FLP) chemistry have enabled the selective activation and formal substitution of a single fluorine atom within a CF₂H group. This two-step process involves a defluorination reaction mediated by an FLP, followed by radiofluorination. This strategy allows for the introduction of fluorine-18 ([¹⁸F]), a positron-emitting radionuclide used in Positron Emission Tomography (PET). researchgate.net This approach is particularly valuable as it can potentially use the final, non-radioactive compound as the direct precursor for the radiolabeled version, streamlining the synthesis of PET tracers. researchgate.net

MethodReagentsKey FeatureApplication
FLP-mediated C-F activation1. Frustrated Lewis Pair (e.g., phosphine/borane) 2. [¹⁸F]Fluoride source (e.g., K[¹⁸F]F/K₂₂₂)Selective activation of one C-F bond in the CF₂H groupSynthesis of [¹⁸F]-labeled PET imaging agents

Note: This strategy provides a novel route for isotopic labeling directly at the difluoromethyl moiety. researchgate.net

Reactions Involving the C-H Bond of the CF₂H Group for Chain Extension or Cyclization

The C-H bond in the difluoromethyl group, while generally considered less reactive than other C-H bonds, can participate in radical-mediated reactions. The •CF₂H radical is known to have nucleophilic character, similar to alkyl radicals, which dictates its reactivity towards electron-deficient systems. escholarship.org

Photocatalytic or chemically initiated radical generation from a suitable precursor can lead to the formation of a difluoromethyl radical. In the context of this compound, if an appropriate radical acceptor moiety (e.g., an unactivated alkene) is tethered to another position on the molecule (for instance, via derivatization at the C5-iodo position), an intramolecular radical cyclization could be envisioned. nih.govacs.org This would create novel, complex polycyclic structures containing the difluoromethyl group.

Furthermore, direct C-H functionalization of heterocycles with difluoromethylating reagents (e.g., using NaSO₂CF₂H under photoredox catalysis) is an established method. nih.govresearchgate.net While this is typically used to install a CF₂H group, the principles of generating and trapping •CF₂H radicals could be adapted for intermolecular reactions where the C-H bond of an existing CF₂H group is activated to form a radical that then adds to an external acceptor, achieving chain extension.

Reaction TypeReagents/ConditionsPotential Outcome
Intramolecular Radical CyclizationRadical initiator (e.g., AIBN, photoredox catalyst) on a substrate with a tethered alkeneFormation of fused or spirocyclic ring systems
Intermolecular Radical AdditionRadical initiator, external alkene/alkyne acceptorChain extension at the C2-difluoromethyl position

Note: These strategies are based on established principles of radical chemistry involving the CF₂H group. rsc.orgresearchgate.net

Modification of the Benzo[d]oxazole Ring System

The inherent reactivity of the benzoxazole core, coupled with the directing effects of its substituents, provides a platform for a variety of chemical transformations. The iodine atom at the C5 position serves as a versatile handle for cross-coupling reactions, while the difluoromethyl group at C2 influences the electronic properties of the heterocyclic ring.

Introduction of Substituents at Other Positions (e.g., C4, C6, C7) of the Benzene (B151609) Ring

While direct electrophilic substitution on the benzene portion of the benzoxazole ring can be challenging to control regioselectively, directed ortho-metalation (DoM) presents a powerful strategy for the introduction of substituents at specific positions. The oxazole (B20620) ring itself can act as a directing group, although its directing ability is influenced by other substituents present on the benzene ring. For 5-substituted benzoxazoles, metalation can potentially occur at the C4 or C6 positions.

In a general sense, the lithiation of a benzoxazole, followed by quenching with an electrophile, is a common method to introduce substituents. The regioselectivity of this process is dictated by the directing metalation group (DMG) hierarchy. While the oxazole nitrogen can direct lithiation to the C7 position, the presence of an iodine atom at C5 may influence the site of deprotonation due to inductive effects and potential halogen-metal exchange.

For this compound, the introduction of substituents at C4, C6, and C7 would likely involve a directed metalation approach. The choice of the organolithium reagent and reaction conditions would be crucial to control the regioselectivity. For instance, the use of a bulky base might favor deprotonation at a less sterically hindered position. Following lithiation, a wide range of electrophiles can be employed to introduce various functional groups.

Table 1: Potential Electrophiles for Functionalization of Lithiated this compound

ElectrophileIntroduced Functional Group
Alkyl halides (e.g., CH₃I)Alkyl
Aldehydes/Ketones (e.g., CH₂O)Hydroxyalkyl
Carbon dioxide (CO₂)Carboxylic acid
Disulfides (e.g., (CH₃S)₂)Thioether
Iodine (I₂)Iodo
Chlorotrimethylsilane ((CH₃)₃SiCl)Trimethylsilyl

It is important to note that empirical studies would be required to determine the optimal conditions and regiochemical outcome for the directed metalation of this compound.

Annulation Strategies to Form Fused Ring Systems

The construction of fused ring systems onto the benzoxazole core can lead to novel polycyclic scaffolds with unique three-dimensional structures. Annulation strategies often involve the initial functionalization of the benzoxazole ring, followed by an intramolecular cyclization reaction.

For this compound, the iodine atom at the C5 position is a key functional group for initiating annulation sequences. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, or Suzuki coupling, can be employed to introduce a side chain at the C5 position. This side chain can then undergo a subsequent intramolecular reaction to form a new ring fused to the benzoxazole core.

For example, a Sonogashira coupling with a terminal alkyne bearing a suitable functional group could be followed by an intramolecular cyclization to construct a fused five- or six-membered ring. Similarly, a Heck reaction with an alkene could introduce a vinyl group that can participate in a subsequent pericyclic reaction or other cyclization cascades.

Another approach involves the functionalization of the C4 or C6 positions via directed metalation, as described in the previous section, followed by an intramolecular reaction with a substituent at the C5 position. This strategy allows for the regioselective construction of fused rings on either side of the iodine substituent.

Table 2: Potential Annulation Strategies for this compound

Reaction TypePosition of Initial FunctionalizationSubsequent ReactionFused Ring System
Sonogashira CouplingC5Intramolecular cyclizationFused heterocycles (e.g., furans, pyrroles)
Heck CouplingC5Intramolecular Heck reaction, Diels-AlderFused carbocycles
Suzuki CouplingC5Intramolecular cyclizationFused aromatic or heteroaromatic rings
Directed MetalationC4 or C6Intramolecular cross-coupling with C5-IFused carbocycles or heterocycles

Ring-Opening/Reclosing Chemistry for Scaffold Rearrangement

The benzoxazole ring, while aromatic, can undergo ring-opening reactions under specific conditions, providing a pathway to structurally diverse scaffolds. These reactions often involve nucleophilic attack at the C2 position, leading to cleavage of the oxazole ring. The resulting intermediate can then be trapped or induced to undergo a rearrangement and re-cyclization to form a new heterocyclic system.

For this compound, the electron-withdrawing nature of the difluoromethyl group may render the C2 position more susceptible to nucleophilic attack. Treatment with strong nucleophiles, such as certain amines or alkoxides, could potentially lead to ring opening.

A plausible scenario involves the ring-opening of the benzoxazole to a 2-aminophenol (B121084) derivative. This intermediate could then be subjected to conditions that promote a different cyclization event. For example, reaction with a different carbonyl-containing electrophile could lead to the formation of a new benzoxazole with a different substituent at the C2 position. Alternatively, intramolecular reactions involving substituents on the benzene ring could lead to the formation of entirely different heterocyclic systems.

Library Synthesis and Parallel Derivatization for Structure-Reactivity Relationship Studies

The systematic exploration of the chemical space around a core scaffold is crucial for understanding structure-reactivity relationships. Library synthesis and parallel derivatization techniques are powerful tools for this purpose. For this compound, a combinatorial approach to its derivatization can be envisioned.

A library of derivatives could be generated by leveraging the reactivity of the C5-iodo group in a parallel synthesis format. A plate-based synthesis platform could be used to perform a variety of palladium-catalyzed cross-coupling reactions, each well containing a different coupling partner. This would rapidly generate a library of C5-substituted analogues.

Table 3: Example of a Parallel Synthesis Library Design for Derivatization of this compound at the C5 Position

WellCoupling ReactionCoupling PartnerResulting C5-Substituent
A1SuzukiPhenylboronic acidPhenyl
A2SuzukiThiophene-2-boronic acidThiophen-2-yl
B1SonogashiraPhenylacetylenePhenylethynyl
B2SonogashiraTrimethylsilylacetyleneTrimethylsilylethynyl
C1HeckStyreneStyrenyl
C2HeckMethyl acrylateMethyl propenoate
D1Buchwald-HartwigAnilinePhenylamino
D2Buchwald-HartwigMorpholineMorpholino

Similarly, a library could be constructed by first performing a directed metalation at a specific position (e.g., C4, C6, or C7) on a batch scale, followed by the parallel quenching of aliquots of the resulting lithiated intermediate with a diverse set of electrophiles.

The resulting libraries of compounds could then be subjected to a battery of chemical reactivity studies to probe the influence of the newly introduced substituents on the properties of the benzoxazole core. For instance, the effect of different C5-substituents on the reactivity of the difluoromethyl group or the benzoxazole ring itself could be systematically investigated. This data-rich approach allows for the development of a comprehensive understanding of the structure-reactivity landscape of the this compound scaffold.

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